molecular formula C10H14N2O2 B11764224 Ethyl 5-amino-4,6-dimethylnicotinate

Ethyl 5-amino-4,6-dimethylnicotinate

Cat. No.: B11764224
M. Wt: 194.23 g/mol
InChI Key: DDDXUWFYLOPUJF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4,6-dimethylnicotinate: is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-amino-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-amino-4,6-dimethylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4,6-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of halogenated nicotinates.

Scientific Research Applications

Ethyl 5-amino-4,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4,6-dimethylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can modulate various biochemical pathways.

Comparison with Similar Compounds

  • 2-amino-4,6-dimethylnicotinic acid
  • Methyl 5-amino-4,6-dimethylnicotinate
  • Ethyl 2-amino-4,6-dimethylnicotinate

Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and applications.

Biological Activity

Ethyl 5-amino-4,6-dimethylnicotinate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

This compound can be synthesized through multi-step organic reactions, primarily involving the esterification of 5-amino-2,6-dimethylnicotinic acid with ethyl chloroformate in the presence of a base like triethylamine. The reaction is typically conducted under reflux conditions to ensure high yield and purity of the product.

Key Synthetic Route

  • Starting Material : 5-amino-2,6-dimethylnicotinic acid.
  • Reagent : Ethyl chloroformate.
  • Catalyst : Triethylamine.
  • Conditions : Reflux in an organic solvent (e.g., THF).

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways involved are subjects of ongoing research, but preliminary studies suggest potential antimicrobial and anticancer properties .

Biological Activities

  • Antimicrobial Activity : this compound has shown promising results in inhibiting bacterial growth. In vitro studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus5075
Escherichia coli5070
Pseudomonas aeruginosa10065

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa). Results indicated that the compound induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

  • Mechanistic Insights : Studies have shown that this compound interacts with cellular pathways that regulate apoptosis and inflammation .
  • Comparative Analysis : Compared to similar compounds like ethyl nicotinate and methyl 2,6-dimethylnicotinate, this compound exhibits enhanced biological activity due to its unique structural features.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 5-amino-4,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4,11H2,1-3H3

InChI Key

DDDXUWFYLOPUJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1C)N)C

Origin of Product

United States

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